molecular formula C7H9N B074982 1-Isocyanocyclohexene CAS No. 1121-57-9

1-Isocyanocyclohexene

Cat. No.: B074982
CAS No.: 1121-57-9
M. Wt: 107.15 g/mol
InChI Key: DSPXASHHKFVPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanocyclohexene is an organic compound with the molecular formula C7H9N. It is characterized by a cyclohexene ring with an isocyanide functional group attached. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .

Scientific Research Applications

1-Isocyanocyclohexene is utilized in numerous scientific research applications:

Future Directions

A paper titled “Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application” discusses the potential future applications of isocyanide-based multicomponent reactions (IMCRs), including 1-Isocyanocyclohexene . The paper suggests that the potential of IMCRs has not been fully exploited and outlines unexplored avenues of these reactions, including chiral frameworks, DNA-encoded libraries, eco-friendly synthesis, and chiral auxiliary reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanocyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with an isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanocyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Cyclohexenylisocyanide
  • Cyclohexene,1-isocyano-
  • 1-Isocyanocyclohex-1-ene

Comparison: 1-Isocyanocyclohexene is unique due to its specific reactivity and the stability of the isocyanide group. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yield. Its unique structure allows for diverse applications in synthetic chemistry and industrial processes .

Properties

IUPAC Name

1-isocyanocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPXASHHKFVPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447522
Record name 1-isocyanocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-57-9
Record name 1-isocyanocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isocyanocyclohexene
Reactant of Route 2
1-Isocyanocyclohexene
Reactant of Route 3
1-Isocyanocyclohexene
Reactant of Route 4
1-Isocyanocyclohexene
Reactant of Route 5
1-Isocyanocyclohexene
Reactant of Route 6
1-Isocyanocyclohexene
Customer
Q & A

Q1: What makes 1-isocyanocyclohexene particularly useful in organic synthesis?

A1: this compound acts as a "convertible isocyanide" in the Ugi four-component condensation reaction [, , , ]. Unlike traditional Ugi reactions that directly incorporate an amino acid, this approach utilizes this compound, allowing for greater structural diversity in the final products. This is because the resulting cyclohexenamide group can be readily transformed into various functional groups post-condensation.

Q2: What kind of post-condensation modifications are possible with this compound-derived Ugi products?

A2: The cyclohexenamide moiety in the Ugi product can be converted into a reactive oxazolinium-5-one (also known as a munchnone) under acidic conditions []. This intermediate readily reacts with nucleophiles, enabling the synthesis of carboxylic acids, esters, and thioesters []. Furthermore, the munchnone intermediate can undergo cycloaddition reactions with dipolarophiles like acetylenes to yield pyrroles [].

Q3: Can you give a specific example of how this compound enables unique synthetic routes?

A3: Researchers successfully employed this compound in a two-step synthesis of diverse 1,4-benzodiazepine-2,5-diones (BZDs) [, ]. The initial Ugi reaction, incorporating this compound, is followed by an acid-catalyzed cyclization that leverages the presence of the cyclohexenamide group. This method offers a significant improvement over traditional BZD syntheses, bypassing the need for amino acids as starting materials and broadening the scope of accessible BZD derivatives [, ].

Q4: Are there any interesting structural features observed in the 1,4-benzodiazepine-2,5-diones synthesized using this method?

A4: Interestingly, BZDs synthesized via this route, particularly those with methylenes at the C-3 and N-4 positions, exhibited conformational isomerism as observed through NMR spectroscopy [, ]. This suggests that the typically rigid BZD core structure might exhibit more flexibility than previously thought, at least in certain derivatives [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.